molecular formula C15H8N4OS2 B15283181 3-(1-Benzofuran-2-yl)-6-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(1-Benzofuran-2-yl)-6-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B15283181
M. Wt: 324.4 g/mol
InChI Key: GWXZQIQHZMLDOJ-UHFFFAOYSA-N
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Description

3-(1-Benzofuran-2-yl)-6-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that features a unique fusion of benzofuran, thiophene, and triazolothiadiazole moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Benzofuran-2-yl)-6-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions starting from readily available precursors. One efficient method involves the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature . This method yields the desired compound with excellent efficiency and avoids the use of harsh reaction conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of green chemistry and process optimization would likely be applied to scale up the laboratory synthesis. This would involve optimizing reaction conditions to maximize yield and minimize waste, potentially using continuous flow reactors for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

3-(1-Benzofuran-2-yl)-6-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiophene and benzofuran rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzofuran or thiophene rings.

Scientific Research Applications

3-(1-Benzofuran-2-yl)-6-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-Benzofuran-2-yl)-6-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Benzofuran-2-yl)-6-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its combination of benzofuran, thiophene, and triazolothiadiazole moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H8N4OS2

Molecular Weight

324.4 g/mol

IUPAC Name

3-(1-benzofuran-2-yl)-6-thiophen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H8N4OS2/c1-2-5-10-9(4-1)8-11(20-10)13-16-17-15-19(13)18-14(22-15)12-6-3-7-21-12/h1-8H

InChI Key

GWXZQIQHZMLDOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=NN=C4N3N=C(S4)C5=CC=CS5

Origin of Product

United States

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